1-ethyl-1H-indole-2,3-dione
Overview
Description
1-Ethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-2,3-dione, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a significant role in various biological processes, including cell biology and the treatment of different disorders in the human body .
Mode of Action
The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes . The compound’s aromatic nature, due to the presence of a benzopyrrole nucleus, allows it to readily undergo electrophilic substitution . This property is crucial for its interaction with its targets.
Biochemical Pathways
Indole derivatives, including this compound, affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This highlights the potential of indole derivatives to influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given the broad-spectrum biological activities of indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A . .
Preparation Methods
The synthesis of 1-ethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
1-Ethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Substitution: The indole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-1H-indole-2,3-dione has several scientific research applications, including:
Comparison with Similar Compounds
1-Ethyl-1H-indole-2,3-dione can be compared with other indole derivatives, such as:
1H-indole-2,3-dione (Isatin): A well-known compound with similar structure but different substituents, leading to distinct properties and applications.
1-Methyl-1H-indole-2,3-dione: Another derivative with a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
Biological Activity
1-Ethyl-1H-indole-2,3-dione, a derivative of indole, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₉NO₂ and is characterized by its indole backbone, which is known for its extensive range of biological activities. The compound can be synthesized through various methods, including the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
The biological activity of this compound is primarily attributed to its interaction with multiple molecular targets:
- Receptor Binding : The compound exhibits high affinity for various receptors, which may lead to modulation of cellular signaling pathways.
- Biochemical Pathways : It influences several biochemical pathways, including those involved in cell proliferation and apoptosis. The interaction with key enzymes can result in altered metabolic processes.
Antimicrobial Properties
Research indicates that this compound and its derivatives possess significant antimicrobial activity. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential use in treating infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. It has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of indole compounds have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study showed that derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
- Anticancer Research : In vitro studies demonstrated that certain derivatives could reduce the viability of breast cancer cells by up to 70% at concentrations as low as 25 µM after 48 hours of treatment.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds can activate apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other indole derivatives is useful:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1H-Indole-2,3-dione (Isatin) | Anticancer | Induces apoptosis via mitochondrial pathways |
1-Methyl-1H-Indole-2,3-dione | Antimicrobial | Inhibits bacterial cell wall synthesis |
This compound | Antimicrobial & Anticancer | Modulates receptor activity and apoptosis |
Properties
IUPAC Name |
1-ethylindole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYSFKVWQQMDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311456 | |
Record name | 1-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-94-2 | |
Record name | 4290-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243530 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50311456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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